Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-
Overview
Description
Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- is a heterocyclic compound with the molecular formula C₉H₄F₃N₃ and a molecular weight of 211.1434 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For benzimidazole-5-carbonitrile, 2-(trifluoromethyl)-, the synthesis can be achieved through the reaction of o-phenylenediamine with trifluoroacetonitrile, followed by cyclization . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as nickel .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 2-position .
Scientific Research Applications
Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound’s trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole-5-carboxylic acid: Similar structure but with a carboxyl group instead of a nitrile group.
2-Trifluoromethylbenzimidazole: Similar structure but without the nitrile group.
Uniqueness
Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- is unique due to the presence of both the nitrile and trifluoromethyl groups, which enhance its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMISAFNVEGVLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190171 | |
Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-61-2 | |
Record name | 2-(Trifluoromethyl)-1H-benzimidazole-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3671-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole-5-carbonitrile, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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